
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride: is a chemical compound with the molecular formula C18H23Cl2N It is a hydrochloride salt form of a secondary amine, which features a benzhydryl group and a 2-chloroethyl group attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride typically involves the reaction of benzhydryl chloride with 2-chloroethylamine under basic conditions to form the intermediate N-benzhydryl-N-(2-chloroethyl)amine. This intermediate is then reacted with 1-bromopropane in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloroethyl group. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Oxidation Reactions: The benzhydryl group can be oxidized to form benzhydrol derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form secondary amines or alcohols. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-benzhydryl-N-(2-hydroxyethyl)-1-propanamine.
Oxidation Reactions: Formation of benzhydrol derivatives.
Reduction Reactions: Formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry: N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of novel drugs.
Industry: In the industrial sector, N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The benzhydryl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- N-benzhydryl-N-(2-chloroethyl)-2-methyl-2-propen-1-amine hydrochloride
- N-benzhydryl-2-chloro-N-ethylethanamine hydrochloride
- N-benzhydryl-N-(2-chloroethyl)-2-pentanamine hydrochloride
Comparison: N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride is unique due to its specific propanamine backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry. The presence of the 2-chloroethyl group allows for versatile chemical modifications, enhancing its utility in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C18H23Cl2N |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-benzhydryl-N-(2-chloroethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClN.ClH/c1-2-14-20(15-13-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,2,13-15H2,1H3;1H |
InChI Key |
BPYTZPUTMZNDSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCl)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)
![4-[(4-Nitrophenyl)sulfanyl]phenol](/img/structure/B15082602.png)
![N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B15082610.png)
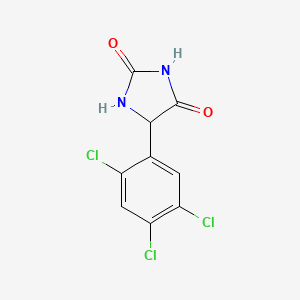
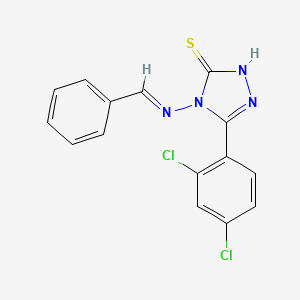
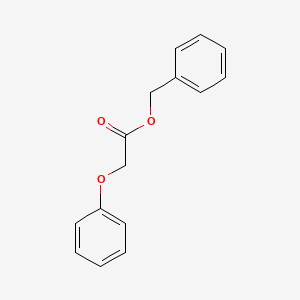

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
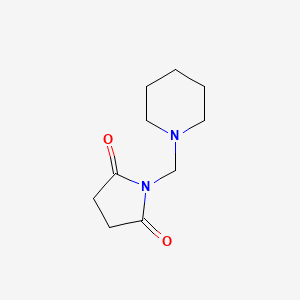


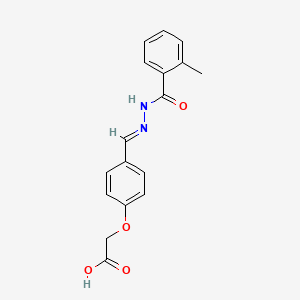
![6-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B15082690.png)
![4-[(4-Methylbenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B15082700.png)
